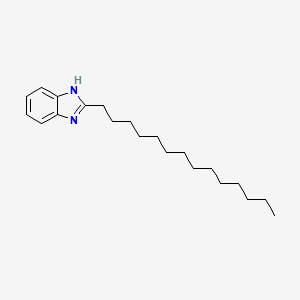![molecular formula C18H19N3O4 B11548802 2-(3,4-dimethylphenoxy)-N'-[(1E)-1-(3-nitrophenyl)ethylidene]acetohydrazide](/img/structure/B11548802.png)
2-(3,4-dimethylphenoxy)-N'-[(1E)-1-(3-nitrophenyl)ethylidene]acetohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3,4-dimethylphenoxy)-N’-[(1E)-1-(3-nitrophenyl)ethylidene]acetohydrazide is an organic compound with a complex structure that includes both aromatic and hydrazide functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dimethylphenoxy)-N’-[(1E)-1-(3-nitrophenyl)ethylidene]acetohydrazide typically involves a multi-step process:
Preparation of 3,4-dimethylphenol: This can be synthesized through the methylation of phenol using methyl iodide in the presence of a base such as potassium carbonate.
Formation of 3,4-dimethylphenoxyacetic acid: The 3,4-dimethylphenol is then reacted with chloroacetic acid in the presence of a base to form 3,4-dimethylphenoxyacetic acid.
Synthesis of 3,4-dimethylphenoxyacetohydrazide: The 3,4-dimethylphenoxyacetic acid is converted to its hydrazide derivative by reacting with hydrazine hydrate.
Condensation with 3-nitrobenzaldehyde: Finally, the 3,4-dimethylphenoxyacetohydrazide is condensed with 3-nitrobenzaldehyde under acidic conditions to form 2-(3,4-dimethylphenoxy)-N’-[(1E)-1-(3-nitrophenyl)ethylidene]acetohydrazide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and safety.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenolic and hydrazide moieties.
Reduction: The nitro group in the compound can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of halogenated derivatives.
科学研究应用
2-(3,4-dimethylphenoxy)-N’-[(1E)-1-(3-nitrophenyl)ethylidene]acetohydrazide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory or anticancer agent due to its ability to interact with biological targets.
Materials Science: The compound can be used in the synthesis of novel polymers or as a building block for advanced materials with specific properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.
作用机制
The mechanism of action of 2-(3,4-dimethylphenoxy)-N’-[(1E)-1-(3-nitrophenyl)ethylidene]acetohydrazide involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in inflammatory pathways or cancer cell proliferation.
Pathways Involved: It may inhibit key enzymes in the inflammatory cascade or interfere with signaling pathways that regulate cell growth and apoptosis.
相似化合物的比较
Similar Compounds
- 2-(3,5-dimethylphenoxy)acetohydrazide
- 4-(2,3-dimethylphenoxy)-3-nitrophenylmethanol
Comparison
- Structural Differences : The presence of different substituents on the aromatic rings or variations in the hydrazide moiety.
- Unique Properties : 2-(3,4-dimethylphenoxy)-N’-[(1E)-1-(3-nitrophenyl)ethylidene]acetohydrazide may exhibit unique biological activities or physical properties due to its specific structural features.
This detailed article provides a comprehensive overview of 2-(3,4-dimethylphenoxy)-N’-[(1E)-1-(3-nitrophenyl)ethylidene]acetohydrazide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
分子式 |
C18H19N3O4 |
|---|---|
分子量 |
341.4 g/mol |
IUPAC 名称 |
2-(3,4-dimethylphenoxy)-N-[(E)-1-(3-nitrophenyl)ethylideneamino]acetamide |
InChI |
InChI=1S/C18H19N3O4/c1-12-7-8-17(9-13(12)2)25-11-18(22)20-19-14(3)15-5-4-6-16(10-15)21(23)24/h4-10H,11H2,1-3H3,(H,20,22)/b19-14+ |
InChI 键 |
XWCVGVRBKYBZOE-XMHGGMMESA-N |
手性 SMILES |
CC1=C(C=C(C=C1)OCC(=O)N/N=C(\C)/C2=CC(=CC=C2)[N+](=O)[O-])C |
规范 SMILES |
CC1=C(C=C(C=C1)OCC(=O)NN=C(C)C2=CC(=CC=C2)[N+](=O)[O-])C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-{(E)-[2,4-bis(prop-2-en-1-yloxy)phenyl]methylidene}-4-methylaniline](/img/structure/B11548719.png)
![N-(4-ethylphenyl)-2-{(2E)-2-[(5-methylfuran-2-yl)methylidene]hydrazinyl}-2-oxoacetamide](/img/structure/B11548727.png)
![N'-[(E)-(4-Ethoxyphenyl)methylidene]-2-[(2,4,6-tribromophenyl)amino]acetohydrazide](/img/structure/B11548731.png)
![N'-[(E)-(5-bromo-1H-indol-3-yl)methylidene]-2-(4-bromophenoxy)propanehydrazide](/img/structure/B11548732.png)
![3-[(E)-{2-[(2E)-2-[(phenylcarbonyl)amino]-3-(thiophen-2-yl)prop-2-enoyl]hydrazinylidene}methyl]phenyl furan-2-carboxylate](/img/structure/B11548737.png)
![N-(4-Methoxyphenyl)-N-({N'-[(E)-{4-[(4-nitrophenyl)methoxy]phenyl}methylidene]hydrazinecarbonyl}methyl)benzenesulfonamide](/img/structure/B11548749.png)

![N'-[(E)-(4-hydroxy-2-methoxyphenyl)methylidene]-9H-fluorene-9-carbohydrazide](/img/structure/B11548756.png)
![12,12-dimethyl-5-methylsulfanyl-4-prop-2-enyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B11548765.png)
![2-(4-bromo-2-methoxyphenoxy)-N'-[(2E,3E)-4-phenylbut-3-en-2-ylidene]acetohydrazide](/img/structure/B11548771.png)
![6-[(2Z)-2-(anthracen-9-ylmethylidene)hydrazinyl]-N-(3,4-dimethylphenyl)-N'-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B11548772.png)

![2-methyl-N-{4-[(2-methylbenzoyl)amino]phenyl}benzamide](/img/structure/B11548777.png)
![(2Z)-3-[(4-bromophenyl)amino]-1-(3-methoxyphenyl)prop-2-en-1-one](/img/structure/B11548780.png)
